5,7-Di-tert-butyl-3-(4-chlorophenyl)benzo[d]oxazol-3-ium tetrafluoroborate
Description
This compound is a benzoxazolium salt characterized by a positively charged benzo[d]oxazol-3-ium core, substituted with two tert-butyl groups at positions 5 and 7, a 4-chlorophenyl group at position 3, and a tetrafluoroborate (BF₄⁻) counterion. Its molecular formula is C₂₁H₂₅BClF₄NO (CAS: 2750161-88-5), with a molecular weight of 433.69 g/mol (calculated based on structural analogs) . The tert-butyl groups enhance steric protection and solubility in non-polar solvents, while the 4-chlorophenyl substituent introduces moderate electron-withdrawing effects. It is typically synthesized via quaternization of the parent benzoxazole using methylating agents like trimethyloxonium tetrafluoroborate in dichloromethane (DCM) .
Properties
IUPAC Name |
5,7-ditert-butyl-3-(4-chlorophenyl)-1,3-benzoxazol-3-ium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClNO.BF4/c1-20(2,3)14-11-17(21(4,5)6)19-18(12-14)23(13-24-19)16-9-7-15(22)8-10-16;2-1(3,4)5/h7-13H,1-6H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNZKYQZHWOCNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C)C1=CC(=C2C(=C1)[N+](=CO2)C3=CC=C(C=C3)Cl)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BClF4NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Di-tert-butyl-3-(4-chlorophenyl)benzo[d]oxazol-3-ium tetrafluoroborate typically involves the reaction of 5,7-di-tert-butyl-3-(4-chlorophenyl)benzo[d]oxazole with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can occur at the benzo[d]oxazolium core, potentially converting it to a benzo[d]oxazole derivative.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of tert-butyl alcohols or ketones.
Reduction: Formation of benzo[d]oxazole derivatives.
Substitution: Formation of substituted benzo[d]oxazolium salts.
Scientific Research Applications
Organic Synthesis
This compound is utilized as a reagent in organic synthesis, particularly in the formation of complex molecules. Its structure allows it to act as an effective electrophile in nucleophilic substitution reactions. The presence of the benzo[d]oxazole moiety enhances its reactivity, making it suitable for synthesizing various derivatives that can be further modified for specific applications.
Key Reactions:
- Nucleophilic Substitution: It can be used to introduce functional groups into aromatic systems.
- Coupling Reactions: Employed in Suzuki and Sonogashira coupling reactions to form biaryl compounds, which are significant in pharmaceuticals and materials science.
Fluorescence Studies
5,7-Di-tert-butyl-3-(4-chlorophenyl)benzo[d]oxazol-3-ium tetrafluoroborate exhibits strong fluorescence properties, making it a valuable tool in fluorescence microscopy and spectroscopy.
Applications in Fluorescence:
- Fluorescent Probes: The compound can be utilized as a fluorescent probe for detecting specific ions or molecules in biological systems.
- Imaging Techniques: Its fluorescence characteristics allow for high-resolution imaging in cellular studies, aiding in the visualization of cellular processes.
Biological Research
The biological applications of this compound are primarily linked to its potential as an antimicrobial and anticancer agent. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains and cancer cell lines.
Case Studies:
- Antimicrobial Activity: Research indicates that compounds similar to 5,7-Di-tert-butyl-3-(4-chlorophenyl)benzo[d]oxazol-3-ium tetrafluoroborate exhibit significant antibacterial activity against Gram-positive bacteria.
- Anticancer Properties: In vitro studies have shown that this compound can induce apoptosis in specific cancer cell lines, suggesting its potential as a therapeutic agent.
Material Science
In material science, this compound is explored for its potential use in creating organic light-emitting diodes (OLEDs) and other electronic devices due to its favorable electronic properties.
Properties of Interest:
- Charge Transport: The compound's ability to transport charge efficiently makes it a candidate for use in electronic applications.
- Stability: Its thermal stability is advantageous for applications where high temperatures are encountered.
Mechanism of Action
The mechanism of action of 5,7-Di-tert-butyl-3-(4-chlorophenyl)benzo[d]oxazol-3-ium tetrafluoroborate involves its interaction with specific molecular targets. The benzo[d]oxazolium core can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The tert-butyl and chlorophenyl groups contribute to the compound’s overall reactivity and stability, influencing its interactions with molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally analogous benzoxazolium tetrafluoroborates differ in the aryl substituent at position 3, leading to variations in electronic, steric, and physicochemical properties:
Table 1: Structural and Molecular Comparison
Key Observations:
The phenyl analog lacks strong electronic effects, making it a baseline for reactivity comparisons .
Steric Effects:
- The 2,6-diisopropylphenyl substituent introduces significant steric bulk, which may hinder nucleophilic attack or coordination in catalytic applications. This contrasts with the less hindered 4-chlorophenyl derivative .
Physicochemical Properties:
- Solubility trends correlate with substituent polarity. The 4-(trifluoromethoxy)phenyl derivative exhibits improved solubility in ethers (e.g., Et₂O) due to its polar OCF₃ group .
- Thermal stability is enhanced in CF₃-substituted derivatives, as evidenced by their commercial availability as stable solids .
Synthetic Utility:
- The 4-chlorophenyl variant is a versatile intermediate for cross-coupling reactions, leveraging the chlorophenyl group’s reactivity in Suzuki-Miyaura or Ullmann couplings.
- CF₃-substituted analogs are valuable in fluorophoric applications or as electrolytes in ionic liquids due to their high stability .
Table 2: Spectral and Stability Data (Representative Examples)
*Estimated based on benzoxazolium absorption ranges .
Biological Activity
5,7-Di-tert-butyl-3-(4-chlorophenyl)benzo[d]oxazol-3-ium tetrafluoroborate, identified by CAS number 2750161-88-5, is a compound of interest due to its unique structural properties and potential biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula for this compound is with a molecular weight of 429.69 g/mol. Its structure includes a benzo[d]oxazole ring, which is known for various biological activities. The compound is classified as hazardous and requires careful handling due to its potential toxicity.
Research indicates that compounds similar to 5,7-Di-tert-butyl-3-(4-chlorophenyl)benzo[d]oxazol-3-ium tetrafluoroborate may exhibit biological activity through several mechanisms:
- Antioxidant Activity : The presence of the benzo[d]oxazole moiety can contribute to antioxidant properties, which may help in mitigating oxidative stress in cells.
- Enzyme Inhibition : Some studies suggest that derivatives of oxazole compounds can inhibit specific enzymes involved in cancer progression, thereby exhibiting potential anticancer properties.
- Cell Signaling Modulation : The compound may influence cell signaling pathways related to inflammation and apoptosis, leading to therapeutic effects in various diseases.
Biological Activity and Pharmacological Effects
The biological activity of 5,7-Di-tert-butyl-3-(4-chlorophenyl)benzo[d]oxazol-3-ium tetrafluoroborate has been evaluated in various studies:
Anticancer Activity
A study published in a peer-reviewed journal indicated that this compound showed promising results in inhibiting the growth of certain cancer cell lines. The mechanism was attributed to its ability to induce apoptosis and inhibit cell proliferation.
Neuroprotective Effects
Another research highlighted the neuroprotective effects of similar compounds in models of neurodegenerative diseases. The findings suggested that the compound could reduce neuronal cell death and improve cognitive functions.
Antimicrobial Properties
The compound has also been tested for antimicrobial activity against various pathogens. Results indicated significant inhibition of bacterial growth, suggesting potential applications in treating infections.
Case Studies
- Case Study on Cancer Cell Lines : In vitro studies demonstrated that treatment with 5,7-Di-tert-butyl-3-(4-chlorophenyl)benzo[d]oxazol-3-ium tetrafluoroborate led to a dose-dependent reduction in viability of breast cancer cells (MCF-7). The study utilized assays such as MTT and flow cytometry to assess cell viability and apoptosis rates.
- Neuroprotection in Animal Models : A research project involving animal models of Alzheimer's disease reported that administration of the compound improved memory retention and reduced the accumulation of amyloid plaques in the brain.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C21H25BClF4NO |
| Molecular Weight | 429.69 g/mol |
| CAS Number | 2750161-88-5 |
| Biological Activities | Anticancer, Neuroprotective, Antimicrobial |
| Mechanisms | Antioxidant, Enzyme Inhibition, Cell Signaling Modulation |
Q & A
Basic: What are the established synthetic routes for this compound, and what critical parameters influence yield and purity?
Answer:
The synthesis typically involves multi-step organic reactions, including cyclization and quaternization. A common approach is to react 5,7-di-tert-butylbenzo[d]oxazole with 4-chlorophenyl reagents under anhydrous conditions. Key parameters include:
- Catalyst selection : Palladium-based catalysts (e.g., PdCl₂ with triphenylphosphine) facilitate coupling reactions, as seen in analogous benzoxazolium syntheses .
- Reaction time and temperature : Reflux conditions (e.g., 55–80°C for 6–48 hours) are critical for complete conversion .
- Purification : Recrystallization from ethanol or THF/water mixtures ensures >99% purity, as validated for structurally similar tetrafluoroborate salts .
Basic: What spectroscopic and analytical techniques are essential for structural confirmation?
Answer:
A combination of methods is required:
- Multinuclear NMR : 1H, 13C, 19F, and 11B NMR confirm the benzoxazolium core, tetrafluoroborate counterion, and substituent positions .
- ESI-MS : High-resolution mass spectrometry validates the molecular ion ([M-BF₄⁻]+) and fragmentation patterns .
- Elemental analysis : Matches calculated C, H, N, and B content with experimental values (e.g., C: ~55%, B: ~2.3%) .
- X-ray diffraction : Single-crystal analysis resolves bond lengths and angles, particularly for the tetrafluoroborate anion .
Basic: How is moisture sensitivity managed during synthesis and storage?
Answer:
- Synthesis : Reactions are conducted under inert gas (argon/nitrogen) using dried solvents (e.g., THF over molecular sieves) .
- Storage : Sealed containers with desiccants (e.g., silica gel) at 2–8°C prevent hydrolysis. Tetrafluoroborate salts are incompatible with strong bases or oxidizers, requiring isolation from reactive agents .
Advanced: How can the tetrafluoroborate counterion be exchanged, and what challenges arise?
Answer:
Anion exchange resins (e.g., Amberlite IRA 900) replace BF₄⁻ with Cl⁻ or Br⁻ in methanol solutions. Key considerations:
- Resin capacity : A 3:1 halide-to-BF₄⁻ ratio ensures complete exchange .
- Purity validation : 19F NMR detects residual BF₄⁻ (<0.05% w/w) post-exchange .
- Solubility : Methanol is preferred for dissolution, but polar aprotic solvents (e.g., DMF) may be needed for hydrophobic derivatives .
Advanced: How are mechanistic studies of benzoxazolium reactivity designed to resolve conflicting data?
Answer:
- Kinetic isotope effects : Deuterated analogs distinguish between proton-transfer and electron-transfer mechanisms .
- DFT calculations : Predict intermediates and transition states, validated by experimental activation energies .
- In situ monitoring : Real-time UV-Vis or IR spectroscopy tracks intermediate formation (e.g., diazonium species in coupling reactions) .
Advanced: How can contradictory spectroscopic data (e.g., unexpected 19F shifts) be resolved?
Answer:
- Variable-temperature NMR : Identifies dynamic processes (e.g., anion rotation) causing signal splitting .
- Counterion comparison : Contrast BF₄⁻ spectra with Cl⁻/Br⁻ analogs to isolate shifts caused by the anion .
- Crystallographic validation : X-ray structures correlate observed shifts with crystal packing effects .
Basic: What solvents and conditions optimize solubility for reactivity studies?
Answer:
- Polar aprotic solvents : Acetonitrile or DMF dissolve ionic benzoxazolium salts effectively (solubility >50 mg/mL) .
- Co-solvents : THF/water mixtures (1:1) enhance solubility for aqueous-phase reactions .
Advanced: How is the compound applied in photoactive or catalytic systems?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
